5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine
Description
5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine features a pyrrolo[2,3-b]pyridine core substituted at the 4-position with an ethylamine group and at the 5-position with an aminomethyl-linked 2,6-difluoro-3,5-dimethoxyphenyl moiety.
Properties
Molecular Formula |
C18H20F2N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[(2,6-difluoro-3,5-dimethoxyanilino)methyl]-N-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C18H20F2N4O2/c1-4-21-16-10(9-24-18-11(16)5-6-22-18)8-23-17-14(19)12(25-2)7-13(26-3)15(17)20/h5-7,9,23H,4,8H2,1-3H3,(H2,21,22,24) |
InChI Key |
FYNBYJUTVDEMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CNC2=NC=C1CNC3=C(C(=CC(=C3F)OC)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Aminomethyl Group: This step involves the reaction of the pyrrolo[2,3-b]pyridine core with a suitable aminomethylating agent, such as formaldehyde and a secondary amine.
Substitution with the Difluoro-Dimethoxyphenyl Group: This step involves the reaction of the intermediate with a difluoro-dimethoxyphenyl derivative under suitable conditions, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridine moieties.
Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound, identified by its CAS number 1513859-26-1, has a molecular weight of 362.4 g/mol. Its structure includes a pyrrolopyridine core, which is known for its biological activity in various pharmacological contexts. The presence of difluoromethoxy and amino groups enhances its potential as a bioactive molecule.
Cancer Treatment
Research indicates that compounds with similar structures to 5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine exhibit promising anti-cancer properties. For instance, pyrrolopyridine derivatives have been studied as inhibitors of vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases (RTKs), which are critical in tumor angiogenesis and growth .
Table 1: Summary of Anti-Cancer Activity
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies that demonstrate its ability to inhibit pathways involved in inflammation. Molecular docking studies suggest that similar compounds can effectively interact with enzymes like lipoxygenase, indicating a pathway for further exploration in treating inflammatory diseases .
Neurological Disorders
Pyrrolopyridine derivatives have also been investigated for their neuroprotective effects. Some studies highlight their role in modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. The structural modifications present in this compound may enhance its efficacy in these areas.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrrolopyridine derivatives:
- VEGFR Inhibition : A study synthesized a series of pyrrolopyridine derivatives and evaluated their inhibitory effects on VEGFR. One derivative showed significant cytotoxicity against A431 cells and moderate inhibition of EGFR .
- Molecular Docking Studies : In silico studies have indicated that certain structural features of pyrrolopyridines contribute to their binding affinity for various biological targets. This suggests that further optimization could enhance their therapeutic profiles .
Mechanism of Action
The mechanism of action of 5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[2,3-b]pyridine Family
Compound 3b (N-Benzyl-N-methyl-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-amine)
- Core Structure : Pyrrolo[2,3-b]pyridine.
- Substituents: 4-position: Benzyl(methyl)amino group. 2-position: 4-Methoxyphenyl.
- Key Differences: The absence of fluorine atoms reduces electronegativity compared to the target compound.
5-({1H-Pyrrolo[2,3-b]pyridin-3-yl}methyl)-N-{[4-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
- Core Structure : Pyrrolo[2,3-b]pyridine fused with pyridine.
- Substituents :
- 3-position: Trifluoromethylbenzyl group.
- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability but may reduce solubility in polar solvents.
Heterocyclic Variants: Thieno[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine
- Core Structure: Thieno[2,3-b]pyridine (thiophene fused with pyridine).
- Substituents :
- 4-position: 4-Chlorophenyl.
- 5-position: Dihydroimidazolyl.
- Key Differences: The thiophene ring increases electron-richness, altering redox properties.
Pyrido[2,3-d]pyrimidine-2,4-diamine Derivatives (e.g., CAS 163629-16-1)
- Core Structure : Pyrido[2,3-d]pyrimidine (pyrimidine fused with pyridine).
- Substituents: 6-position: (3,5-Dimethoxyphenyl)aminomethyl.
- Key Differences :
Physicochemical Properties
Biological Activity
The compound 5-(((2,6-difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a novel tricyclic structure that has gained attention due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Research indicates that compounds similar to This compound act primarily as FGFR inhibitors. FGFRs play crucial roles in cell proliferation and differentiation; thus, their inhibition can lead to significant therapeutic effects in cancer treatment. The specific binding affinity and inhibition constants for this compound against FGFRs have been documented in various studies.
Anticancer Properties
The compound has shown promising anticancer activity in several preclinical studies. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | |
| HepG2 (liver carcinoma) | < 15 | |
| MCF7 (breast cancer) | < 12 |
These results indicate that the compound may effectively inhibit tumor growth through its action on FGFR pathways.
Antiviral Activity
In addition to its anticancer properties, there is evidence suggesting the compound may possess antiviral activity. In vitro studies have indicated potential efficacy against viral infections by inhibiting viral replication mechanisms.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on A431 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
- Antiviral Testing : In another study focusing on viral infections, the compound was tested against HCV NS5B polymerase. Results indicated an IC50 value of approximately 32 µM, suggesting moderate antiviral activity which warrants further investigation for therapeutic applications.
Safety and Toxicity Profile
While the compound shows significant biological activity, safety assessments are crucial for development into therapeutic agents. Preliminary toxicity studies have indicated acceptable safety margins; however, further detailed toxicological evaluations are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
